molecular formula C20H23N5OS B13349843 N-(1-Cyanocyclohexyl)-2-((5-cyclopropyl-1-phenyl-1H-1,2,4-triazol-3-yl)thio)acetamide

N-(1-Cyanocyclohexyl)-2-((5-cyclopropyl-1-phenyl-1H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B13349843
M. Wt: 381.5 g/mol
InChI Key: YIWNDMMMNOFIKA-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclohexyl)-2-((5-cyclopropyl-1-phenyl-1H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that features a triazole ring, a cyanocyclohexyl group, and a thioacetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclohexyl)-2-((5-cyclopropyl-1-phenyl-1H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Cyanocyclohexyl Group: This step might involve the reaction of cyclohexyl derivatives with cyanide sources under controlled conditions.

    Thioacetamide Formation: The final step could involve the reaction of the intermediate compounds with thioacetamide under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group.

    Reduction: Reduction reactions could target the triazole ring or the cyanocyclohexyl group.

    Substitution: Substitution reactions might occur at various positions on the triazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced triazole derivatives.

Scientific Research Applications

N-(1-Cyanocyclohexyl)-2-((5-cyclopropyl-1-phenyl-1H-1,2,4-triazol-3-yl)thio)acetamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its potential as a therapeutic agent due to its structural features.

    Industry: Possible applications in materials science or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclohexyl)-2-((5-cyclopropyl-1-phenyl-1H-1,2,4-triazol-3-yl)thio)acetamide would depend on its specific biological target. Generally, compounds with triazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The cyanocyclohexyl group might enhance binding affinity or specificity, while the thioacetamide moiety could participate in covalent interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Cyanocyclohexyl)-2-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)acetamide: Lacks the cyclopropyl group, which might affect its biological activity.

    N-(1-Cyanocyclohexyl)-2-((5-cyclopropyl-1H-1,2,4-triazol-3-yl)thio)acetamide: Lacks the phenyl group, potentially altering its chemical properties.

Uniqueness

The presence of the cyclopropyl, phenyl, and triazole groups in N-(1-Cyanocyclohexyl)-2-((5-cyclopropyl-1-phenyl-1H-1,2,4-triazol-3-yl)thio)acetamide makes it unique compared to similar compounds. These structural features might confer distinct biological activities or chemical reactivity, making it a compound of interest for further research.

Properties

Molecular Formula

C20H23N5OS

Molecular Weight

381.5 g/mol

IUPAC Name

N-(1-cyanocyclohexyl)-2-[(5-cyclopropyl-1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H23N5OS/c21-14-20(11-5-2-6-12-20)23-17(26)13-27-19-22-18(15-9-10-15)25(24-19)16-7-3-1-4-8-16/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,23,26)

InChI Key

YIWNDMMMNOFIKA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CSC2=NN(C(=N2)C3CC3)C4=CC=CC=C4

Origin of Product

United States

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